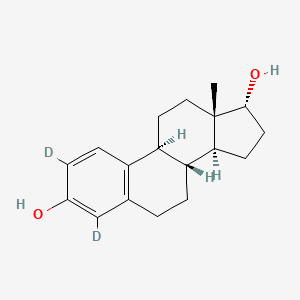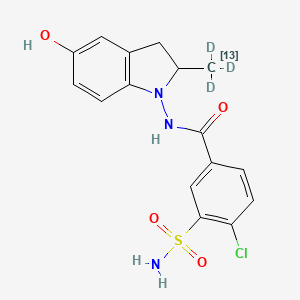
5-Hydroxy Indapamide-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy Indapamide-13C,d3: is a labeled derivative of 5-Hydroxy Indapamide, where the hydrogen and carbon atoms are replaced with deuterium and carbon-13 isotopes, respectively . This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Indapamide molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including isotope exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves the use of specialized equipment and techniques to handle isotopically labeled compounds .
化学反応の分析
Types of Reactions:
Oxidation: 5-Hydroxy Indapamide-13C,d3 can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
Chemistry: 5-Hydroxy Indapamide-13C,d3 is used as a tracer in various chemical studies to understand reaction mechanisms and pathways .
Biology: In biological research, it is used to study metabolic pathways and the pharmacokinetics of drugs .
Medicine: The compound is used in drug development to track the distribution and metabolism of pharmaceuticals in the body .
Industry: In the industrial sector, it is used in the development of new materials and processes that require precise quantitation and analysis .
作用機序
The mechanism of action of 5-Hydroxy Indapamide-13C,d3 involves its use as a tracer to study the pharmacokinetics and metabolic pathways of drugs. The incorporation of deuterium and carbon-13 isotopes allows for precise tracking and quantitation of the compound in various biological and chemical systems . The molecular targets and pathways involved depend on the specific application and the compound being studied .
類似化合物との比較
5-Hydroxy Indapamide: The non-labeled version of the compound.
Indapamide: A thiazide-like diuretic used to treat hypertension and edema
Uniqueness: 5-Hydroxy Indapamide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and quantitation in scientific research . This makes it a valuable tool in drug development and other research applications where accurate measurement is critical .
特性
分子式 |
C16H16ClN3O4S |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |
InChIキー |
ARPVNNMMMDXBBF-KQORAOOSSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
正規SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


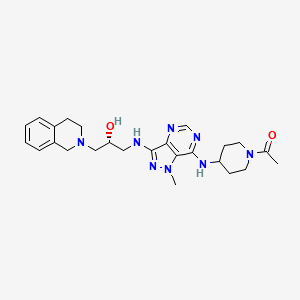
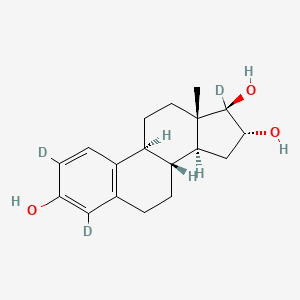
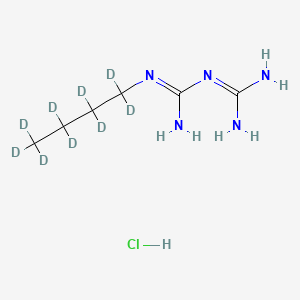


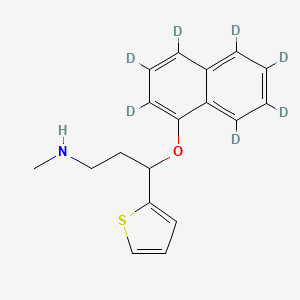
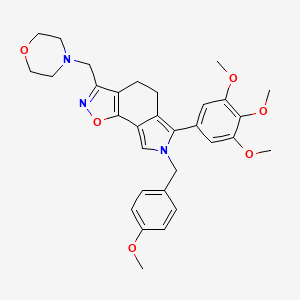
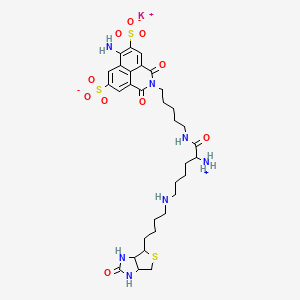

![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)
